Cas no 23560-68-1 (2-(4-methoxyphenoxy)methylbenzoic Acid)

2-(4-Methoxyphenoxy)methylbenzoic Acid is a synthetic organic compound characterized by a benzoic acid core substituted with a (4-methoxyphenoxy)methyl group at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The methoxy and phenoxy functionalities enhance its reactivity in electrophilic and nucleophilic transformations, while the carboxylic acid group allows for further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate its use in multi-step synthetic routes. This compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to targeted pharmacological activity.
2-(4-methoxyphenoxy)methylbenzoic Acid structure
23560-68-1 structure
Product Name:2-(4-methoxyphenoxy)methylbenzoic Acid
CAS No:23560-68-1
MF:C15H14O4
MW:258.269264698029
MDL:MFCD05669844
CID:1414443
PubChem ID:3812127
Update Time:2025-10-11

2-(4-methoxyphenoxy)methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[(4-methoxyphenoxy)methyl]-
    • 2-[(4-methoxyphenoxy)methyl]benzoic acid
    • 2-((4-Methoxyphenoxy)methyl)benzoic acid
    • 2-(4-METHOXYPHENOXYMETHYL)BENZOIC ACID
    • 2-(4-methoxy-phenoxymethyl)benzoic acid
    • 23560-68-1
    • AKOS005107922
    • A1-05319
    • SR-01000309964-1
    • SR-01000309964
    • 2-((4-Methoxyphenoxy)methyl)benzoicacid
    • DTXSID70396765
    • MS-2240
    • 2-(4-methoxyphenoxy)methylbenzoic Acid
    • MDL: MFCD05669844
    • Inchi: 1S/C15H14O4/c1-18-12-6-8-13(9-7-12)19-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
    • InChI Key: RNRMBJRWOOJYDL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)CC1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 258.08922
  • Monoisotopic Mass: 258.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76

2-(4-methoxyphenoxy)methylbenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
178192-5g
2-[(4-Methoxyphenoxy)methyl]benzoic acid, 95%
23560-68-1 95%
5g
$990.00 2023-09-10
TRC
M450520-25mg
2-[(4-methoxyphenoxy)methyl]benzoic Acid
23560-68-1
25mg
$224.00 2023-05-17
TRC
M450520-50mg
2-[(4-methoxyphenoxy)methyl]benzoic Acid
23560-68-1
50mg
$408.00 2023-05-17
TRC
M450520-100mg
2-[(4-methoxyphenoxy)methyl]benzoic Acid
23560-68-1
100mg
$ 800.00 2023-09-06
TRC
M450520-250mg
2-[(4-methoxyphenoxy)methyl]benzoic Acid
23560-68-1
250mg
$1648.00 2023-05-17
A2B Chem LLC
AB23797-1mg
2-((4-Methoxyphenoxy)methyl)benzoic acid
23560-68-1 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AB23797-5mg
2-((4-Methoxyphenoxy)methyl)benzoic acid
23560-68-1 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AB23797-10mg
2-((4-Methoxyphenoxy)methyl)benzoic acid
23560-68-1 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AB23797-500mg
2-((4-Methoxyphenoxy)methyl)benzoic acid
23560-68-1 >90%
500mg
$720.00 2024-04-20

Additional information on 2-(4-methoxyphenoxy)methylbenzoic Acid

Professional Introduction to 2-(4-methoxyphenoxy)methylbenzoic Acid (CAS No. 23560-68-1)

2-(4-methoxyphenoxy)methylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 23560-68-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif that combines a benzoic acid core with a phenoxymethyl substituent. The presence of a methoxy group at the para position of the phenyl ring in the phenoxymethyl moiety introduces additional electronic and steric effects, making this molecule a versatile scaffold for medicinal chemistry applications.

The structural features of 2-(4-methoxyphenoxy)methylbenzoic Acid make it an attractive candidate for further chemical modification and functionalization. The benzoic acid moiety is well-known for its role as a pharmacophore in various therapeutic agents, exhibiting properties such as anti-inflammatory, analgesic, and antioxidant activities. The phenoxymethyl group, on the other hand, provides a flexible linker that can be tailored to enhance solubility, metabolic stability, and binding affinity to biological targets. This combination of structural elements has positioned 2-(4-methoxyphenoxy)methylbenzoic Acid as a promising intermediate in the synthesis of novel drug candidates.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. 2-(4-methoxyphenoxy)methylbenzoic Acid has been explored as a potential lead compound in the quest for new therapeutic agents. For instance, studies have demonstrated its utility in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The methoxy group at the para position of the phenyl ring has been shown to influence the electronic properties of the molecule, thereby affecting its binding interactions with protein targets.

One of the most compelling aspects of 2-(4-methoxyphenoxy)methylbenzoic Acid is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents on the benzoic acid and phenoxymethyl groups, researchers can gain insights into how specific structural features contribute to biological activity. This approach has been instrumental in optimizing drug candidates for better pharmacokinetic profiles and reduced side effects. The flexibility provided by the phenoxymethyl group allows for the creation of conformationally diverse analogs, which can be screened against various biological assays to identify potent and selective inhibitors.

The synthesis of 2-(4-methoxyphenoxy)methylbenzoic Acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or etherification reactions. The introduction of the methoxy group at the para position can be achieved through methylation or demethylation strategies, depending on the starting material and desired regioselectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the complex framework of this compound with high efficiency and precision.

From a computational chemistry perspective, 2-(4-methoxyphenoxy)methylbenzoic Acid has been subjected to detailed molecular modeling studies to elucidate its binding mode with biological targets. Quantum mechanical calculations have been used to predict relative stabilities of different conformations and identify key interactions with enzymes or receptors. These computational approaches complement experimental efforts by providing theoretical insights into how structural modifications might impact biological activity. Such studies are crucial for guiding medicinal chemists in designing next-generation drug candidates with improved efficacy and selectivity.

The pharmacological potential of 2-(4-methoxyphenoxy)methylbenzoic Acid has been explored in several preclinical models. In vitro assays have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in pain signaling and inflammation. Additionally, animal models have demonstrated promising results in reducing inflammatory responses without significant toxicity. These findings underscore the therapeutic relevance of this molecular scaffold and highlight its potential for further development into novel therapeutic agents.

As research in pharmaceutical chemistry continues to evolve, compounds like 2-(4-methoxyphenoxy)methylbenzoic Acid (CAS No. 23560-68-1) are expected to play an increasingly important role in drug discovery efforts. The ability to modify their structure while retaining core pharmacophoric elements makes them valuable tools for exploring new therapeutic modalities. Future studies may focus on optimizing synthetic routes for scalability and cost-effectiveness, as well as investigating their potential applications in treating chronic inflammatory diseases and other disorders.

In conclusion,2-(4-methoxyphenoxy)methylbenzoic Acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its role as a versatile scaffold for drug development underscores its importance in modern medicinal chemistry research. As scientists continue to uncover new applications for this compound,2-(4-methoxyphenoxy)methylbenzoic Acid is poised to remain at the forefront of innovation in drug discovery and development.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen